molecular formula C19H18N2O2S B2821482 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421529-30-7

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2821482
CAS RN: 1421529-30-7
M. Wt: 338.43
InChI Key: ZPKQBXPHDQHQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is found in many potent biologically active compounds . Tetralin, on the other hand, is a hydrocarbon having the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene .


Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . As for thiazole, it is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Tetralin, being a partially hydrogenated derivative of naphthalene, has a different structure .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Tetralin is a colorless liquid that is used as a hydrogen-donor solvent .

Scientific Research Applications

Synthesis and Antineoplastic Properties

One significant area of application involves the synthesis of benzo[H]quinazoline derivatives, where similar compounds have been studied for their antineoplastic and antimonoamineoxidase properties. This research contributes to the understanding of these compounds' potential in cancer treatment and their effects on monoamine oxidase, an enzyme relevant to neurological conditions (Markosyan et al., 2010).

Drug Discovery Building Blocks

The compound's structural framework, particularly the benzo[d]thiazole moiety, is utilized in drug discovery as a building block for synthesizing new compounds with various bioactivities. A study described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting the versatility of these compounds in exploring chemical space for potential therapeutic targets (Durcik et al., 2020).

Chemical Reactivity and Synthesis Pathways

Research on the synthesis and reactivity of related structures, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, has provided insights into the chemical properties and potential applications of these compounds in synthesizing diverse chemical entities with potential pharmacological activities (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Compounds with a benzo[d]thiazole core have been investigated for their antibacterial properties. The design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, for instance, revealed promising antibacterial agents against significant pathogens, demonstrating the potential for developing new antimicrobial treatments (Palkar et al., 2017).

Corrosion Inhibition

The benzothiazole derivatives have also been explored as corrosion inhibitors for materials, such as carbon steel, in aggressive environments. This research highlights the compound's potential application in protecting industrial materials from corrosion, thus extending their service life and reducing maintenance costs (Hu et al., 2016).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-17(18-21-15-7-3-4-8-16(15)24-18)20-12-19(23)10-9-13-5-1-2-6-14(13)11-19/h1-8,23H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKQBXPHDQHQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.